1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea
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Overview
Description
1-phenyl-3-(6-quinolinylmethylideneamino)thiourea is a member of quinolines.
Scientific Research Applications
Antibacterial and Anti-MRSA Activity
1-Phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea derivatives have demonstrated significant antibacterial properties. For instance, specific compounds in this class showed notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests their potential as a new class of antibiotics (Dolan et al., 2016).
Chemosensing and Molecular Docking Studies
These compounds have also been studied for their chemosensing capabilities. Acylthiourea derivatives, including those with quinoline structures, showed promising results in fluorescence spectrophotometry. They have potential applications in sensing and molecular docking studies, which could be beneficial for understanding and designing new drugs (Kalaiyarasi et al., 2019).
Detection of Mercury in Aquatic Plants
A quinoline-thiourea conjugate was used as a fluorescent probe for detecting mercury in aquatic plants. This highlights its potential use in environmental monitoring and pollution control (Feng et al., 2013).
Anticancer Properties
Several studies have explored the anticancer properties of quinoline-thiourea derivatives. Some compounds exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Bolakatti et al., 2020).
Colorimetric Sensors and Anion Sensing
These compounds have been used to develop colorimetric sensors for detecting ions like fluoride. The ability to observe color changes upon interaction with specific anions demonstrates their potential in analytical chemistry and environmental testing (Kim et al., 2012).
Inhibitors of PDGF Receptor Autophosphorylation
Compounds in this family have shown effectiveness as inhibitors of the platelet-derived growth factor (PDGF) receptor autophosphorylation. This suggests their potential application in the treatment of diseases related to PDGF receptor activity, such as restenosis (Furuta et al., 2006).
properties
Product Name |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
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Molecular Formula |
C17H14N4S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-phenyl-3-[(E)-quinolin-6-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C17H14N4S/c22-17(20-15-6-2-1-3-7-15)21-19-12-13-8-9-16-14(11-13)5-4-10-18-16/h1-12H,(H2,20,21,22)/b19-12+ |
InChI Key |
FAKZZIYGYDHZGZ-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC3=C(C=C2)N=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC3=C(C=C2)N=CC=C3 |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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